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Compound of Interest

Methyl 6-nitro-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B1394847

This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-
carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.
This document details its physicochemical properties, provides a validated synthetic protocol,
outlines methods for its structural characterization, and discusses its significant applications,
particularly as a precursor to pharmacologically active molecules.

Introduction: The Significance of the Nitroindazole
Scaffold

Indazole derivatives are a class of bicyclic heterocyclic compounds that are considered
bioisosteres of indoles, a prevalent motif in biologically active molecules. The indazole core,
with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating
strong interactions with biological targets such as protein kinases. The introduction of a nitro
group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of
the indazole ring system. This modification can enhance binding affinities and introduce new
pharmacological activities. Specifically, the 6-nitro substitution pattern, combined with a methyl
carboxylate group at the 3-position, creates a versatile intermediate for the synthesis of a wide
array of more complex, polyfunctionalized indazole derivatives. The broader class of
nitroimidazole and nitroindazole compounds has been investigated for a range of biological
activities, including antibacterial, antiprotozoal, and antiproliferative effects.[1][2][3][4][5][6]
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Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of Methyl 6-nitro-1H-indazole-3-
carboxylate is fundamental for its application in synthesis and drug design. These properties
are summarized in the table below.

Property Value Reference
Molecular Formula CoH7N30a4

Molecular Weight 221.17 g/mol

CAS Number 1167056-71-4 [7]
Appearance Expected to be a solid

Solubility Soluble in organic solvents like

DMSO and DMF

— Not directly available, but
n ey .
related structures exist

Synthesis of Methyl 6-nitro-1H-indazole-3-
carboxylate: A Step-by-Step Protocol

The synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate can be approached through a
multi-step process. A common and effective strategy involves the nitrosation of a corresponding
indole precursor, followed by esterification. This protocol is adapted from established methods
for the synthesis of related 6-nitro-1H-indazole-3-carbaldehyde and subsequent oxidation and
esterification.[8][9][10]

Experimental Protocol: Synthesis of Methyl 6-nitro-1H-
indazole-3-carboxylate

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole

o Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic
stirrer and an addition funnel, dissolve sodium nitrite (NaNOz, 2.9 equivalents) in distilled
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water. Cool the solution to 0 °C in an ice bath.

 Acidification: Slowly add 6 M hydrochloric acid (HCI, ~4 equivalents) to the sodium nitrite
solution while vigorously stirring and maintaining the temperature at 0 °C.

o Reaction: In a separate flask, suspend 6-nitroindole (1 equivalent) in water. Slowly add the 6-
nitroindole suspension to the pre-cooled nitrosating mixture over 30 minutes.

o Reaction Monitoring: Maintain the reaction temperature at 20°C and continue stirring for 90
minutes. The reaction progress can be monitored by taking a small aliquot, filtering it,
dissolving the precipitate in acetonitrile, and analyzing by LC-MS to confirm the consumption
of the starting material.[9]

o Work-up: Upon completion, filter the reaction mixture under vacuum. Wash the collected
precipitate with distilled water.

e Drying: Dry the solid product to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange
solid.

Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to 6-Nitro-1H-indazole-3-carboxylic
acid

« Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a
suitable oxidizing agent such as potassium permanganate (KMnOa) or Jones reagent (CrOs
in sulfuric acid). The choice of oxidant and reaction conditions should be carefully optimized
to avoid side reactions. A plausible dediazoniation process in acidic conditions followed by
oxidation can also lead to the formation of the carboxylic acid as a byproduct in the
nitrosation step, which could be isolated and used.[8][10]

Step 3: Esterification of 6-Nitro-1H-indazole-3-carboxylic acid

« Esterification: Dissolve the 6-nitro-1H-indazole-3-carboxylic acid in methanol. Add a catalytic
amount of a strong acid, such as sulfuric acid (H2SOa).

o Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting
material is consumed.
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o Work-up: Cool the reaction mixture and neutralize the acid with a weak base, such as
sodium bicarbonate solution.

o Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel to yield pure Methyl 6-nitro-1H-indazole-3-carboxylate.

Structural Characterization and Spectroscopic
Analysis

The structural confirmation of Methyl 6-nitro-1H-indazole-3-carboxylate relies on a
combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the indazole ring. The chemical shifts and coupling constants of these protons will
be influenced by the positions of the nitro and methyl carboxylate groups. The proton on the
nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield
chemical shift. The methyl protons of the ester group will appear as a singlet around 3.9-4.0

ppm.

e 13C NMR: The carbon NMR spectrum will provide information about the carbon framework of
the molecule. The carbonyl carbon of the ester group will resonate at a downfield chemical
shift (typically >160 ppm). The carbon atoms attached to the nitro group will also be
significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule. Key expected peaks include:

e N-H stretch: A broad peak around 3300-3500 cm~1

e C=0 stretch (ester): A strong peak around 1700-1730 cm™1
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e N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-
1550 cm~1 and 1300-1350 cm™1, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of
the compound by providing a highly accurate measurement of its molecular weight.

Applications in Drug Discovery and Organic
Synthesis

Methyl 6-nitro-1H-indazole-3-carboxylate is a valuable intermediate in the synthesis of
pharmacologically active compounds. The nitro group can be reduced to an amine, which can
then be further functionalized. The ester group can be hydrolyzed to the corresponding
carboxylic acid or converted to an amide.

A significant application of related 3-methyl-6-nitro-1H-indazole is in the synthesis of
Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[11][12] The 6-
aminoindazole core is a key pharmacophore in many kinase inhibitors. The synthetic versatility
of Methyl 6-nitro-1H-indazole-3-carboxylate makes it an attractive starting material for the
development of new therapeutic agents targeting a range of diseases.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for Methyl 6-nitro-1H-indazole-3-
carboxylate.

NaNO2, HCl, H20 ( o]
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Caption: Synthetic pathway to Methyl 6-nitro-1H-indazole-3-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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